2-Tridecenenitrile
Overview
Description
2-Tridecenenitrile is a chemical compound with the molecular formula C13H23N . It has an average mass of 193.328 Da and a monoisotopic mass of 193.183044 Da .
Molecular Structure Analysis
The molecular structure of 2-Tridecenenitrile consists of 13 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom . It has a density of 0.8±0.1 g/cm3, a boiling point of 288.6±9.0 °C at 760 mmHg, and a flash point of 128.7±11.2 °C . The compound has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 10 freely rotating bonds .Physical And Chemical Properties Analysis
2-Tridecenenitrile has a density of 0.8±0.1 g/cm3, a boiling point of 288.6±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 52.8±3.0 kJ/mol, and it has a flash point of 128.7±11.2 °C . The index of refraction is 1.453, and its molar refractivity is 62.2±0.3 cm3 .Scientific Research Applications
Biodegradation and Biotransformation of Explosives
Explosives contamination is a significant issue globally. The biodegradation and biotransformation of these toxic compounds are crucial for environmental management. Studies focus on understanding the metabolism of these compounds by microorganisms and plants. Despite the challenges, recent reports provide insights into the biotransformation of major contaminants like 2,4,6-trinitrotoluene, highlighting the potential role of 2-Tridecenenitrile in these processes (Rylott, Lorenz, & Bruce, 2011).
Fluorescence Sensing for Explosive Detection
Developing efficient methods for detecting explosives in aqueous solutions is vital for public safety. Graphitic carbon nitride nanosheets have been used for the fluorescence sensing of explosives like 2,4,6-trinitrophenol (TNP). This approach, based on molecular interactions and the inner filter effect, demonstrates significant selectivity and sensitivity, indicating potential applications for 2-Tridecenenitrile in similar contexts (Rong et al., 2015).
Bonding in Amorphous Carbon Nitride
Research on carbon nitride, including studies on 2-Tridecenenitrile, focuses on understanding the chemical bonding in these materials. Identifying the bonding nature is essential for planning future actions, such as producing crystalline super-hard phases. This research is pivotal in material science, especially for applications involving 2-Tridecenenitrile (Rodil & Muhl, 2004).
Synthesis of Nitrogen-Rich Carbon Nitride Networks
The synthesis of nitrogen-rich carbon nitrides from molecular azide precursors is an area of interest. This process, which involves the thermal decomposition of azides like 2,4,6-triazido-1,3,5-triazine, leads to the production of materials like C3N4 and C3N5. These findings are significant for understanding the role of 2-Tridecenenitrile in producing carbon nitride materials (Gillan, 2000).
Photocatalysis with Graphitic Carbon Nitrides
Graphitic carbon nitride (g-CN) is an emerging photocatalyst for solar energy conversion. Research using 2-Tridecenenitrile-based materials in water splitting and CO2fixation has shown promising results. This research demonstrates that crystalline covalent tri-s-triazine frameworks, which can be derived from 2-Tridecenenitrile, hold significant promise in solar energy applications due to their high stability and photocatalytic activity (Lin, Ou, Zhang, & Wang, 2016).
Catalysis Applications
Graphitic carbon nitride, g-C3N4, has been extensively studied for its catalysis applications. This material, potentially derived from 2-Tridecenenitrile, exhibits unique electron-rich properties and basic surface functionalities. Its use in catalysis includes applications like NO decomposition and photocatalysis, demonstrating the versatility of 2-Tridecenenitrile in various material applications (Zhu, Xiao, Li, & Carabineiro, 2014).
Tribology of Silicon Nitride
The study of silicon nitride's tribology is essential for applications in the automotive and aerospace industry. Understanding the tribochemical reactions and surface modifications of silicon nitride, which can be related to the properties of 2-Tridecenenitrile, is crucial for enhancing the material's tribological and mechanical properties (Dante & Kajdas, 2012).
Nitride Spinels in Engineering and Science
Nitride spinels, characterized by their unique AB2N4 structure, have extensive applications in diverse scientific and engineering fields. The study of these materials, including those related to 2-Tridecenenitrile, provides insights into their electronic characteristics and material properties. This research is significant for developing generic predictive models applicable to nitride spinel structures at large (Pettersson et al., 2008).
Ternary Nitride Coatings in Industrial Applications
Research on ternary nitride-based coatings, which can include compounds like 2-Tridecenenitrile, has revealed their improved tribological, mechanical, and thermal properties compared to binary nitride coatings. These coatings are crucial for reducing friction and wear in industrial applications, enhancing the longevity and performance of various devices (Chauhan & Rawal, 2014).
Safety And Hazards
properties
IUPAC Name |
tridec-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSPQBFDRTUGEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047667 | |
Record name | 2-Tridecenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tridecenenitrile | |
CAS RN |
22629-49-8 | |
Record name | 2-Tridecenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22629-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Tridecenenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022629498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Tridecenenitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Tridecenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridec-2-enenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.